molecular formula C8H7BrN2 B173352 7-Bromo-1H-indol-5-amine CAS No. 196205-07-9

7-Bromo-1H-indol-5-amine

Cat. No. B173352
M. Wt: 211.06 g/mol
InChI Key: IDSDTLAEQBFCMV-UHFFFAOYSA-N
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Description

7-Bromo-1H-indol-5-amine is a chemical compound with the empirical formula C8H7BrN2. It has a molecular weight of 211.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 7-Bromo-1H-indol-5-amine is NC1=CC(Br)=C2NC=CC2=C1 . The InChI key is IDSDTLAEQBFCMV-UHFFFAOYSA-N .


Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions of 7-Bromo-1H-indol-5-amine, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

7-Bromo-1H-indol-5-amine is a crystalline compound . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Indole Synthesis and Classification

The compound 7-Bromo-1H-indol-5-amine is a derivative of indole, a prominent structure in organic chemistry. Indole synthesis is a critical area of study, with several strategies for its construction. The synthesis methods are classified based on the formation of the indole ring, with distinctions made between forming bonds to functionalized versus non-functionalized aromatic carbons. Name reactions associated with indole synthesis, such as the Fischer and Bartoli indole syntheses, are crucial in the construction of the indole nucleus, which is fundamental for various chemical and pharmaceutical applications (Taber & Tirunahari, 2011).

Amine-Functionalized Materials

Amine-functionalized materials, particularly metal-organic frameworks (MOFs), show promising applications due to the strong interaction between CO2 and basic amino functionalities. These materials are pivotal in CO2 capture and exhibit excellent separation performance in various gas mixtures. The strategies for synthesizing amine-functionalized MOFs include in situ synthesis, post-modification, and physical impregnation methods, each contributing to the high CO2 sorption capacity of these materials. Furthermore, amine-functionalized MOFs demonstrate potential in catalysis, showcasing their versatility and significance in scientific research (Lin, Kong, & Chen, 2016).

Analytical Applications

The compound's indole moiety and amino group suggest potential applications in analytical chemistry. The ninhydrin reaction, for example, is used to analyze primary amino groups, forming a distinct chromophore, Ruhemann's purple (RP). This reaction has broad applications across various scientific disciplines, including agriculture, food sciences, and biochemistry. The versatility of the ninhydrin reaction, due to its reaction with a variety of compounds, makes it a vital analytical tool in detecting, isolating, and analyzing compounds of interest (Friedman, 2004).

Environmental and Chemical Processes

In environmental and chemical processes, advanced oxidation processes (AOPs) have been employed for the degradation of nitrogen-containing hazardous compounds. The efficacy of AOPs in treating resistant nitrogen-containing compounds, such as amines and dyes, has been established. Ozone, Fenton processes, and cavitation are some of the AOPs used, highlighting the reactivity and potential of nitrogen-containing compounds like 7-Bromo-1H-indol-5-amine in environmental remediation efforts (Bhat & Gogate, 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, is harmful if inhaled or swallowed, and causes serious eye irritation .

Future Directions

Indole derivatives, including 7-Bromo-1H-indol-5-amine, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

7-bromo-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSDTLAEQBFCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572741
Record name 7-Bromo-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-indol-5-amine

CAS RN

196205-07-9
Record name 7-Bromo-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196205-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7-bromo-5-nitroindole (0.68 g, 2.8 mmol) hydrazine (1.0 mL, 31 mmol) and 10% Pd/C (50 mg) in 50 mL of isopropanol was stirred at reflux for 2 h. The reaction mixture was filtered and concentrated in vacuo, yielding oily residue which was subjected to column chromatography (CHCl3, neat) to produce 0.41 g (2.0 mmol, 70%) of the desired product.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 7-bromo-5-nitro-1H-indole (prepared according to the procedure set forth in L. L. Melhado et al., Phytochemistry, 21, 2879 (1982)) (550 mg, 2.28 mmol) in glacial acetic acid (16 mL) was treated with zinc dust (700 mg, 10.7 mmol) for 2 hours at room temperature. The mixture was then filtered through a pad of Celite, the filtrate evaporated, and coevaporated several times with toluene. The residue was taken up in methylene chloride (with a small amount of methanol), washed with saturated NaHCO3 solution, dried (Na2SO4), and evaporated. Flash chromatography eluting with 20% ethyl acetate in hexane afforded 153 mg of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 7-bromo-5-nitroindole (0.68 g, 2.8 mmol), hydrazine (1.0 mL, 31 mmol) and 10% Pd/C (50 mg) in 50 mL of isopropanol was stirred at reflux for 2 h. The reaction mixture was filtered and concentrated in vacuo, yielding oily residue which was subjected to column chromatography (CHCl3, neat) to produce 0.41 g (2.0 mmol, 70%) of the desired product.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

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